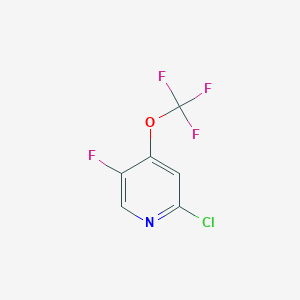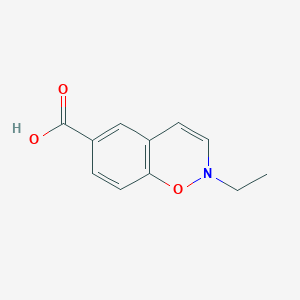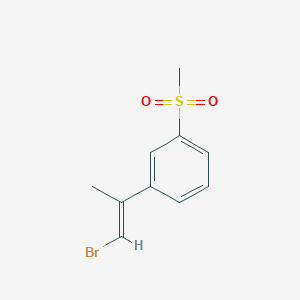
Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- is a complex organic compound with a unique structure that includes a benzene ring substituted with a bromoethenyl group and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- typically involves multiple steps. One common method includes the bromination of a suitable precursor followed by the introduction of the methylsulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize the yield. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It may have applications in drug development due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene,1-(2-bromo-1-methylethenyl)-2-methoxy-
- Benzene,1-(2-bromo-1-methylethenyl)-4-methylsulfonyl-
Uniqueness
Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- is unique due to the specific positioning of the bromoethenyl and methylsulfonyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C10H11BrO2S |
|---|---|
Poids moléculaire |
275.16 g/mol |
Nom IUPAC |
1-[(E)-1-bromoprop-1-en-2-yl]-3-methylsulfonylbenzene |
InChI |
InChI=1S/C10H11BrO2S/c1-8(7-11)9-4-3-5-10(6-9)14(2,12)13/h3-7H,1-2H3/b8-7+ |
Clé InChI |
LORRAZYVLVZTJM-BQYQJAHWSA-N |
SMILES isomérique |
C/C(=C\Br)/C1=CC(=CC=C1)S(=O)(=O)C |
SMILES canonique |
CC(=CBr)C1=CC(=CC=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


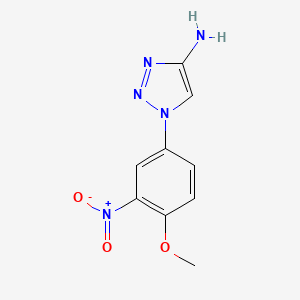
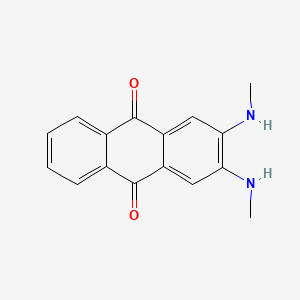
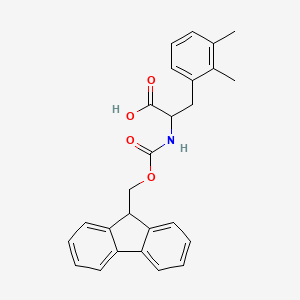
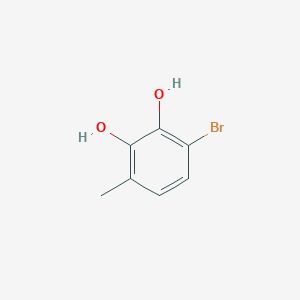
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)

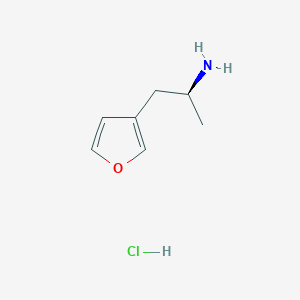


![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)


